Fluorocycloheptane

Description

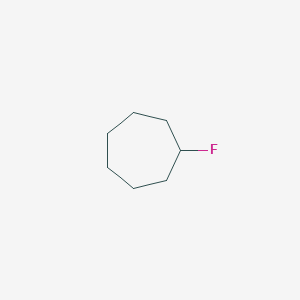

Structure

3D Structure

Properties

IUPAC Name |

fluorocycloheptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F/c8-7-5-3-1-2-4-6-7/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBNZAGHSZDLTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463979 | |

| Record name | fluorocycloheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51443-95-9 | |

| Record name | fluorocycloheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorocycloheptane can be synthesized through several methods. One common approach involves the fluorination of cycloheptane using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas (F2) under controlled conditions. The reaction typically requires a catalyst, such as a metal fluoride, to facilitate the substitution of a hydrogen atom with a fluorine atom .

Industrial Production Methods: In an industrial setting, fluorocycloheptane can be produced through large-scale fluorination processes. These processes often involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of advanced catalysts and fluorinating agents helps achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Fluorocycloheptane undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom in fluorocycloheptane can be substituted with other functional groups, such as hydroxyl (OH) or amino (NH2) groups, using appropriate reagents and conditions.

Oxidation Reactions: Fluorocycloheptane can be oxidized to form fluorocycloheptanone or other oxygen-containing derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reduction of fluorocycloheptane can yield cycloheptane or other reduced derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Substitution: Fluorocycloheptanol, fluorocycloheptanamine.

Oxidation: Fluorocycloheptanone.

Reduction: Cycloheptane.

Scientific Research Applications

Fluorocycloheptane has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigated for its potential use in biological systems, particularly in the development of fluorinated biomolecules and probes for imaging and diagnostic purposes.

Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of fluorinated pharmaceuticals with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants, which have applications in various industrial processes

Mechanism of Action

The mechanism of action of fluorocycloheptane involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence the electronic properties of the cycloheptane ring, affecting its reactivity and interactions with other molecules. In biological systems, fluorocycloheptane may interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context in which fluorocycloheptane is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Fluorocycloheptane shares structural similarities with other halogenated cycloalkanes, such as chlorocyclohexane (C₆H₁₁Cl) and cycloheptane (C₇H₁₄). Key differences arise from the substitution of fluorine versus chlorine or hydrogen:

*Estimated based on trends: Fluorine’s lower atomic radius compared to chlorine reduces boiling points relative to chlorinated analogs but increases them compared to hydrocarbons .

Chemical Reactivity

- C-F Bond Stability : The C-F bond in fluorocycloheptane is highly stable (bond dissociation energy ~485 kJ/mol), making it less reactive toward nucleophilic substitution compared to chlorocyclohexane (C-Cl bond energy ~339 kJ/mol) . This stability is advantageous in applications requiring inertness, such as polymer precursors.

Toxicity and Environmental Impact

- Acute Toxicity : Fluorocycloheptane is expected to exhibit lower acute toxicity than chlorocyclohexane, which requires stringent safety measures (e.g., skin/eye rinsing, medical consultation) due to its irritant properties . Cycloheptane, by comparison, poses minimal acute risks .

Biological Activity

Fluorocycloheptane is a cyclic organic compound that has garnered attention in recent years due to its potential applications in medicinal chemistry and radiopharmaceutical development. This article explores the biological activity of fluorocycloheptane, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Fluorocycloheptane is characterized by a seven-membered carbon ring with a fluorine atom substituent. The presence of fluorine significantly alters the compound's chemical properties, influencing its reactivity and interaction with biological systems. The unique structure allows for diverse interactions with various biological targets, making it a subject of interest in drug design.

Mechanisms of Biological Activity

-

Transport Mechanisms :

Fluorocycloheptane derivatives exhibit significant transport across cellular membranes, primarily through amino acid transport systems. For example, studies have shown that certain derivatives can be transported via system L and system ASC, which are crucial for their efficacy in targeting tumors . This transport mechanism is essential for the compound's utility in imaging and therapeutic applications. -

Enzyme Interactions :

The structural properties of fluorocycloheptane suggest potential interactions with enzymes involved in metabolic pathways. Research indicates that these compounds may inhibit specific enzymes, leading to altered metabolic processes within cells . Such interactions could be leveraged for therapeutic purposes, particularly in oncology.

PET Imaging Applications

Fluorocycloheptane has been investigated as a promising candidate for positron emission tomography (PET) imaging. One notable study explored the use of fluorinated cycloalkanes as radiotracers in prostate cancer detection. The study demonstrated that fluorocycloheptane derivatives could effectively target prostate carcinoma cells, exhibiting high uptake rates in both preclinical models and clinical settings .

Table 1: Summary of PET Imaging Studies Involving Fluorocycloheptane Derivatives

In Vitro Studies

In vitro studies have shown that fluorocycloheptane analogs can inhibit specific pathways involved in tumor growth. For instance, one study demonstrated that these compounds could selectively inhibit certain transport systems, leading to reduced proliferation rates in cancer cell lines . This selectivity highlights the potential for developing targeted therapies based on fluorocycloheptane derivatives.

Q & A

Q. What are the established synthetic routes for fluorocycloheptane, and how can purity be optimized in laboratory settings?

Fluorocycloheptane synthesis typically involves cycloheptane halogenation followed by fluorination via nucleophilic substitution (e.g., using KF in polar aprotic solvents). To ensure high purity, employ gas chromatography (GC) or HPLC coupled with mass spectrometry (MS) for real-time monitoring. Detailed protocols for purification (e.g., fractional distillation under inert atmospheres) and characterization (e.g., NMR for fluorine substitution confirmation) should follow journal-specific guidelines, such as those outlined in the Beilstein Journal of Organic Chemistry . Contradictions in yield optimization may arise from solvent choice or temperature gradients; systematic replication of published methods with controlled variables is advised .

Q. Which spectroscopic and computational techniques are critical for characterizing fluorocycloheptane’s structural and electronic properties?

Key techniques include:

- NMR Spectroscopy : , , and NMR to assess ring strain, substituent orientation, and fluorine coupling constants.

- IR Spectroscopy : To identify C-F stretching vibrations (~1100–1000 cm) and ring deformation modes.

- DFT Calculations : Geometry optimization and ring-strain analysis using Gaussian or ORCA software, validated against crystallographic data (if available). Ensure raw spectral data and computational input files are archived as supplementary materials to enhance reproducibility .

Q. How does fluorocycloheptane’s ring strain influence its reactivity in comparison to smaller cycloalkanes?

Fluorocycloheptane’s moderate ring strain (compared to cyclohexane or cyclooctane) reduces torsional stress but increases susceptibility to ring-opening reactions under acidic conditions. Methodologically, compare activation energies via Arrhenius plots for fluorocycloheptane vs. cycloheptane in SN2 reactions. Contradictory reports on stability may stem from solvent effects or competing elimination pathways; controlled kinetic studies are recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in fluorocycloheptane’s thermodynamic stability data across studies?

Discrepancies often arise from differing calorimetric methods (e.g., bomb vs. solution calorimetry) or incomplete correction for solvation effects. To address this:

- Replicate experiments using standardized protocols (e.g., IUPAC-recommended calorimeters).

- Apply quantum mechanical calculations (e.g., CBS-QB3) to isolate gas-phase vs. solution-phase contributions.

- Conduct meta-analyses of published data using Cochrane systematic review principles to identify bias or methodological outliers .

Q. How can fluorocycloheptane’s conformational dynamics be experimentally probed to validate computational models?

Advanced methodologies include:

- Variable-Temperature NMR : To observe ring-flipping barriers and axial/equatorial fluorine equilibria.

- Ultrafast Spectroscopy : Monitor transient intermediates during photochemical ring-opening.

- X-ray Diffraction : Resolve crystal packing effects on conformation. Cross-validate results with molecular dynamics simulations (e.g., AMBER or GROMACS) using force fields parameterized for fluorinated alkanes .

Q. What experimental designs mitigate challenges in studying fluorocycloheptane’s reactivity in catalytic systems?

Catalytic studies (e.g., hydrofluorination or cross-coupling) require:

- Inert Atmosphere Techniques : Schlenk lines or gloveboxes to prevent moisture-induced side reactions.

- Isotopic Labeling : -tracing to track regioselectivity in fluorination steps.

- Operando Spectroscopy : Pair reaction monitoring (e.g., ReactIR) with DFT mechanistic studies to distinguish catalytic cycles from non-productive pathways. Report turnover frequencies (TOFs) and catalyst poisoning thresholds with error margins to address reproducibility concerns .

Methodological Frameworks

How can the PICOT or FINER criteria structure research questions on fluorocycloheptane’s biomedical applications?

For preclinical studies (e.g., fluorocycloheptane as a drug scaffold):

- PICOT : Define Population (e.g., enzyme targets), Intervention (fluorocycloheptane derivatives), Comparison (existing fluorinated drugs), Outcome (binding affinity), and Timeframe (kinetic assays).

- FINER : Ensure questions are Feasible (in vitro models first), Interesting (novel C-F bond interactions), Novel (unexplored ring-size effects), Ethical (avoid vertebrate trials initially), and Relevant (antibiotic resistance applications). Align with ethical review boards and preregister study designs to reduce bias .

Q. What statistical approaches are essential for interpreting fluorocycloheptane’s structure-activity relationship (SAR) data?

Use multivariate regression to correlate electronic parameters (Hammett σ) with biological activity. Address collinearity via principal component analysis (PCA) and validate models with leave-one-out cross-validation. For conflicting SAR reports, apply Bayesian meta-analysis to quantify uncertainty .

Data Presentation & Reproducibility

Q. How should raw and processed data be documented to meet journal standards for fluorocycloheptane research?

- Primary Data : Publish NMR/FTIR spectra as high-resolution images with peak assignments.

- Computational Data : Archive input/output files in repositories like Zenodo, citing DOIs in the manuscript.

- Supplementary Materials : Include crystallographic CIF files, kinetic datasets, and detailed synthetic protocols per Reviews in Analytical Chemistry guidelines .

Q. What peer-review criteria are critical for evaluating fluorocycloheptane studies?

Reviewers should assess:

- Reproducibility : Sufficient experimental detail to replicate synthesis and characterization.

- Statistical Rigor : Appropriate error analysis and significance testing.

- Theoretical Consistency : Alignment of computational models with experimental observations.

Follow PRISMA or CONSORT checklists where applicable to ensure transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.